Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
Description
Contextual Significance of Bridged Azabicyclic Systems as Synthetic Scaffolds
Bridged azabicyclic systems, such as the 2-azabicyclo[2.2.1]heptane core, are of considerable importance in synthetic and medicinal chemistry. Their rigid, conformationally constrained structures provide a three-dimensional framework that is advantageous for the design of biologically active molecules. By presenting substituents in well-defined spatial orientations, these scaffolds allow for precise interactions with biological targets, such as enzymes and receptors. This can lead to enhanced potency and selectivity of drug candidates.
The 2-azabicyclo[2.2.1]heptane framework is a key component in a variety of biologically active compounds. For instance, it forms the core of epibatidine (B1211577), a potent analgesic, and its analogues which are investigated for their high binding affinity to nicotinic acetylcholine (B1216132) receptors. le.ac.uk Furthermore, derivatives of this scaffold have been explored as DPP-4 inhibitors for the treatment of type 2 diabetes. nih.gov The inherent chirality and rigidity of these systems also make them valuable as chiral auxiliaries and ligands in asymmetric synthesis, enabling the stereoselective preparation of other complex molecules. pwr.edu.pl
Historical Development and Evolution of Synthetic Methodologies for Azabicyclo[2.2.1]heptane Core Structures
The synthesis of the azabicyclo[2.2.1]heptane core has evolved significantly over the years, with researchers developing various strategies to construct this strained bicyclic system. Early and still widely used methods often rely on the Diels-Alder reaction, a powerful tool for forming six-membered rings. For example, the reaction of cyclopentadiene (B3395910) with an appropriate imine dienophile can directly generate the bicyclic framework. le.ac.uk
Over time, more sophisticated and stereoselective methods have been developed. These include intramolecular cyclization reactions, palladium-catalyzed processes such as the Heck coupling, and various rearrangement reactions. nih.govrsc.org For instance, the synthesis of epibatidine analogues has been achieved through a reductive, stereoselective, palladium-catalyzed Heck-type coupling between an N-Boc protected azanorbornene and a corresponding halopyridine. nih.gov Recent advancements also include the use of proton relay catalysis to enable the synthesis of these structures from cyclic γ-epoxy-alcohols under mild conditions. nih.gov These modern methodologies offer greater control over the stereochemistry of the final product, which is crucial for its biological activity.
Unique Structural and Stereochemical Characteristics of Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
The structure of this compound is defined by several key features that dictate its chemical properties and reactivity. The "azabicyclo[2.2.1]heptane" designation indicates a seven-membered bicyclic system with a nitrogen atom at the 2-position. The "[2.2.1]" notation specifies the lengths of the bridges connecting the two bridgehead carbons.
Below is a table summarizing some of the key structural and stereochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | 2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
| Stereochemistry | Endo-conformation of the hydroxyl group |
| Key Structural Feature | Bridged bicyclic amine |
Overview of Current Academic Research Trajectories for this compound and Related Derivatives
Current research involving this compound and its derivatives is multifaceted, with a strong emphasis on medicinal chemistry applications. One significant area of investigation is the development of novel therapeutics targeting the central nervous system. The rigid scaffold of the 2-azabicyclo[2.2.1]heptane core is being utilized to design potent and selective ligands for various receptors.
A notable research trajectory is the synthesis of analogues of epibatidine. le.ac.ukle.ac.uk Epibatidine itself is a powerful painkiller but has a narrow therapeutic window. By modifying the substituents on the azabicyclo[2.2.1]heptane core, researchers aim to create analogues with improved safety profiles while retaining high analgesic efficacy. For example, fluorinated derivatives have been synthesized for potential use in positron emission tomography (PET) imaging of nicotinic acetylcholine receptors in the brain. nih.gov
Another active area of research is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The 2-azabicyclo[2.2.1]heptane moiety has been incorporated into the design of novel DPP-4 inhibitors, with some compounds showing greater potency than existing drugs like sitagliptin (B1680988) and vildagliptin. nih.gov
Furthermore, new synthetic methods continue to be a focus of academic research. Recent studies have explored palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, providing efficient access to a library of these bridged aza-bicyclic structures. rsc.org These ongoing synthetic efforts are crucial for expanding the chemical space around this important scaffold and enabling the discovery of new biologically active molecules.
The table below highlights some recent research applications of the 2-azabicyclo[2.2.1]heptane scaffold.
| Research Area | Application | Key Findings |
| Neuropharmacology | Synthesis of Epibatidine Analogues | Development of potent nicotinic acetylcholine receptor ligands for pain management and PET imaging. le.ac.uknih.gov |
| Metabolic Diseases | Development of DPP-4 Inhibitors | Creation of novel and highly potent inhibitors for the treatment of type 2 diabetes. nih.gov |
| Synthetic Methodology | Catalytic Synthesis | Exploration of new palladium-catalyzed and proton relay-catalyzed methods for efficient and stereoselective synthesis. rsc.orgnih.gov |
Properties
IUPAC Name |
(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTVSQCTGHUTOO-YCLXABBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Endo 2 Azabicyclo 2.2.1 Heptan 5 Ol;hydrochloride and Its Analogues
Retrosynthetic Strategies for the Azabicyclo[2.2.1]heptane Skeleton
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic transformations. For the azabicyclo[2.2.1]heptane skeleton, two primary disconnection strategies are predominant: cycloaddition and intramolecular cyclization.
The most common retrosynthetic approach involves a hetero-Diels-Alder reaction, a powerful C-C and C-N bond-forming transformation. researchgate.net This strategy disconnects the bicyclic system across the C1-C6 and C4-N2 bonds, leading to cyclopentadiene (B3395910) as the four-carbon (4π) component and an imine derivative as the two-atom (2π) component. This approach is highly convergent and effectively establishes the bicyclic core in a single step.
Alternatively, the skeleton can be disconnected via an intramolecular pathway. core.ac.uk For the 2-azabicyclo[2.2.1]heptane system, a key disconnection is the C1-N2 bond. core.ac.uk This leads to a substituted cyclopentane precursor containing both the amine nucleophile and a suitable electrophilic center, poised for ring closure. Another intramolecular strategy involves disconnecting the C1-C7 bond, which simplifies the target to a substituted piperidine ring that can undergo a transannular cyclization. These intramolecular approaches offer control over stereochemistry by leveraging the pre-existing stereocenters on the carbocyclic precursor.
Convergent and Divergent Synthetic Pathways to Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
The synthesis of this compound and its analogues can be achieved through both convergent and divergent strategies. Convergent syntheses involve the independent preparation of key molecular fragments that are later combined to form the target structure. This is exemplified by cycloaddition reactions where the diene and dienophile are synthesized separately before the key ring-forming step. Divergent syntheses, conversely, begin with a common intermediate—such as 2-azabicyclo[2.2.1]hept-5-ene—which is then elaborated through various reaction pathways to generate a library of structurally related analogues, including the target alcohol.
Cycloaddition Reactions in Bridged Azabicyclic Synthesis
Cycloaddition reactions are a cornerstone for the construction of the azabicyclo[2.2.1]heptane framework due to their efficiency and stereochemical control. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is frequently employed. A common method involves the reaction of cyclopentadiene with an activated imine, such as an iminium salt generated in situ. doi.org For instance, the reaction between cyclopentadiene and protonated glyoxylate imines can yield 2-azabicyclo[2.2.1]hept-5-ene derivatives. researchgate.net The resulting alkene in the cycloadduct serves as a versatile functional handle for further transformations, including stereoselective hydration to introduce the C5-hydroxyl group required for the target molecule.
Another powerful cycloaddition strategy is the [3+2] cycloaddition utilizing a nonstabilized cyclic azomethine ylide. doi.org This method constructs the five-membered pyrrolidine ring of the bicyclic system by reacting the ylide with a suitable dipolarophile. These cycloaddition approaches are valued for their ability to rapidly assemble the core bicyclic structure with predictable stereochemical outcomes.
Table 1: Overview of Cycloaddition Strategies for Azabicyclo[2.2.1]heptane Synthesis
| Reaction Type | Reactants | Key Features |
|---|---|---|
| Aza-Diels-Alder ([4+2]) | Cyclopentadiene + Activated Imine | High convergence; establishes bicyclic core in one step; alkene product allows further functionalization. |
| Dipolar Cycloaddition ([3+2]) | Azomethine Ylide + Dipolarophile | Forms the five-membered nitrogen-containing ring; offers alternative regiochemical control. |
Intramolecular Cyclization Approaches to the Azabicyclo[2.2.1]heptane Core
Intramolecular cyclization offers a powerful alternative for constructing the azabicyclo[2.2.1]heptane core, often starting from a readily available carbocyclic precursor. This strategy relies on forming a key C-N or C-C bond to close the second ring of the bicyclic system.
One notable example is the ring closure of functionalized cyclohexane derivatives. For the related 7-azabicyclo[2.2.1]heptane system, a key intermediate, an aminomesylate, can be cyclized in aqueous ethanol to form the bicyclic amine. cdnsciencepub.com A similar strategy for the 2-aza scaffold involves the intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic center within a substituted cyclopentane ring. For instance, the intramolecular cyclization of a syn-4-N-methylaminocyclohexane 1,2-epoxide was found to produce an exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol derivative as the sole product. acs.orgnih.gov More advanced methods include radical-mediated cyclizations and SmI₂-mediated cascade reactions, which can proceed with excellent regio- and stereoselectivity to form the bicyclic framework from highly functionalized precursors. rsc.org An epimerization-lactamization cascade of functionalized aminoproline esters has also been developed to synthesize diazabicyclo[2.2.1]heptane derivatives, showcasing the utility of intramolecular cascade reactions. researchgate.net
Multi-Component Reaction Sequences for Complex Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, represent the pinnacle of convergent synthesis and atom economy. organic-chemistry.org While the direct construction of the rigid azabicyclo[2.2.1]heptane core from simple acyclic precursors via an MCR is not widely documented, MCRs are instrumental in the divergent synthesis of complex analogues starting from the pre-formed bicyclic amine.
For example, the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold has been used in a multicomponent reaction with carbon disulfide and various alkyl halides to synthesize a library of novel dithiocarbamates. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating peptidomimetic structures with high molecular diversity from amino-functionalized scaffolds. organic-chemistry.org These reactions demonstrate the power of MCRs to rapidly and efficiently build complex molecular architectures on the azabicyclic template, which is a crucial capability in medicinal chemistry for generating compound libraries for biological screening. mdpi.com
Stereoselective and Enantioselective Synthesis of this compound
Controlling the three-dimensional arrangement of atoms is paramount in modern synthetic chemistry. For the target molecule, stereocontrol is required to establish the endo configuration of the C5-hydroxyl group and to obtain the compound as a single enantiomer.
The diastereoselectivity of the hydroxyl group can be controlled, for example, during the reduction of a 2-azabicyclo[2.2.1]heptan-5-one precursor. The bicyclic framework creates a sterically hindered endo face and a more accessible exo face. Delivery of a hydride reducing agent will preferentially occur from the exo face, resulting in the formation of the desired endo-alcohol.
Enantioselective synthesis can be achieved through several methods. One powerful approach involves the catalytic asymmetric ring-opening of a meso-epoxide. A chiral Brønsted acid, such as a chiral phosphoric acid, can catalyze the desymmetrization of a cyclic meso-epoxide by an amine nucleophile, leading to the formation of 2-azabicyclo[2.2.1]heptane derivatives in high yield and with excellent enantioselectivity. researchgate.netacs.org This method creates multiple stereocenters with high control in a single transformation.
Chiral Auxiliary-Mediated Strategies in Azabicyclic Construction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. pwr.edu.pl After the desired stereocenter(s) have been set, the auxiliary is cleaved and can often be recovered. This strategy is highly effective in the context of cycloaddition reactions for building the azabicyclo[2.2.1]heptane core.
In an asymmetric aza-Diels-Alder reaction, a chiral auxiliary can be attached to the imine dienophile. For instance, glyoxylate imines derived from chiral alcohols like (-)-8-phenylmenthol can react with cyclopentadiene. researchgate.net The chiral environment provided by the auxiliary directs the approach of the cyclopentadiene, leading to the formation of one diastereomer of the cycloadduct in significant excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 2-azabicyclo[2.2.1]heptene derivative. This method provides a reliable and scalable route to enantiopure building blocks for further elaboration into the final target molecule. researchgate.net The use of two chiral auxiliaries, one on the imine nitrogen and one on the ester, can further enhance the diastereoselectivity of the cycloaddition. researchgate.net
Table 2: Examples of Chiral Auxiliaries in Aza-Diels-Alder Reactions
| Chiral Auxiliary | Dienophile Component | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| (R)-1-Phenylethylamine | Imine | 93:7 | researchgate.net |
| (S)-1-Phenylethylamine | Imine | 15:85 | researchgate.net |
| (-)-8-Phenylmenthol | Glyoxylate Ester | High diastereoselectivity | researchgate.net |
Asymmetric Catalysis for Enantiopure Azabicyclo[2.2.1]heptanes
The generation of enantiomerically pure 2-azabicyclo[2.2.1]heptanes is crucial for their application in chiral drug development. Asymmetric catalysis offers a direct and efficient route to these chiral structures, primarily through cycloaddition reactions and ring-opening of meso intermediates.
One of the most powerful methods for constructing the 2-azabicyclo[2.2.1]heptane core is the aza-Diels-Alder reaction. This reaction, involving a diene and an imine, can be rendered asymmetric by the use of chiral catalysts. For instance, the reaction between cyclopentadiene and an imine can be catalyzed by chiral Lewis acids or Brønsted acids to induce facial selectivity, leading to the preferential formation of one enantiomer. While specific catalysts for the direct synthesis of endo-2-azabicyclo[2.2.1]heptan-5-ol are not extensively documented in publicly available literature, the principles are well-established with related systems.
Another significant approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.org This method allows for the introduction of both a nitrogen and an oxygen functionality across the double bond in a controlled manner, which can be a precursor to the desired amino alcohol. The use of chiral ligands on the palladium catalyst can induce enantioselectivity in this transformation.
Furthermore, the asymmetric ring-opening of meso-epoxides presents a viable pathway. A chiral catalyst, such as a chiral phosphoric acid, can selectively open a meso-epoxide derived from the azabicyclo[2.2.1]heptane skeleton, leading to a chiral product. This method has been successfully applied to generate a range of enantiomerically enriched 2-azabicyclo[2.2.1]heptane derivatives.
| Catalyst Type | Reaction | Key Features |
|---|---|---|
| Chiral Lewis Acids | Aza-Diels-Alder | Promotes cycloaddition with high stereocontrol. |
| Chiral Phosphoric Acids | Asymmetric Ring-Opening | Enables desymmetrization of meso-epoxides. |
| Palladium with Chiral Ligands | Aminoacyloxylation | Introduces nitrogen and oxygen functionalities enantioselectively. |
Biocatalytic Approaches in Bridged Nitrogen Heterocycle Synthesis
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. For the synthesis of chiral bridged nitrogen heterocycles like endo-2-azabicyclo[2.2.1]heptan-5-ol, enzymatic resolutions and asymmetric transformations are of particular interest.
A key intermediate in the synthesis of many carbocyclic nucleoside analogues is 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince Lactam. The enzymatic resolution of this racemic lactam is a well-established and efficient method to obtain enantiomerically pure starting materials. Specific enzymes, known as γ-lactamases, have been identified that can selectively hydrolyze one enantiomer of the lactam, leaving the other enantiomer unreacted and in high enantiomeric purity. For example, γ-lactamases from microorganisms such as Bradyrhizobium japonicum have been successfully employed for this purpose.
| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| (-)-γ-lactamase | (±)-2-azabicyclo[2.2.1]hept-5-en-3-one | (+)-2-azabicyclo[2.2.1]hept-5-en-3-one | >99% |
Another biocatalytic strategy involves the microbial hydroxylation of the azabicycloalkane skeleton. Fungi such as Beauveria bassiana have been shown to hydroxylate related N-substituted 7-azabicyclo[2.2.1]heptanes at unactivated carbon positions with a degree of stereoselectivity. While not directly applied to the parent endo-2-azabicyclo[2.2.1]heptan-5-ol, this approach demonstrates the potential of using whole-cell biocatalysts to introduce hydroxyl groups into the bicyclic framework.
Optimization of Reaction Conditions and Process Efficiency in the Synthesis of this compound
The efficient synthesis of endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride on a larger scale necessitates careful optimization of reaction conditions to maximize yield, purity, and process safety. A common synthetic route proceeds via the Diels-Alder reaction of cyclopentadiene with a suitable dienophile to form a precursor, which is then further functionalized.
For the initial Diels-Alder reaction, key parameters to optimize include temperature, solvent, and catalyst. The reaction between cyclopentadiene and dienophiles like methanesulfonyl cyanide is typically conducted at temperatures ranging from -20°C to +40°C. google.com Solvents such as dichloromethane are often preferred. google.com The subsequent hydrolysis of the Diels-Alder adduct is another critical step where optimization of acid concentration, temperature, and reaction time is crucial for high yields.
The conversion of intermediate functional groups, such as the reduction of a ketone to the endo-alcohol, requires the selection of an appropriate reducing agent and reaction conditions to ensure high stereoselectivity. The final step, the formation of the hydrochloride salt, involves treating the free base with hydrochloric acid. The optimization of this step focuses on the choice of solvent to facilitate crystallization, control of the stoichiometry of the acid, and the cooling profile to obtain a crystalline product with high purity and good handling characteristics.
| Step | Key Parameters for Optimization | Typical Conditions |
|---|---|---|
| Diels-Alder Cycloaddition | Temperature, Solvent, Catalyst | -20°C to +40°C, Dichloromethane |
| Hydrolysis | Acid Concentration, Temperature | Acetic Acid, mild heating |
| Reduction to Alcohol | Reducing Agent, Solvent, Temperature | Stereoselective reducing agents (e.g., L-Selectride®) |
| Hydrochloride Salt Formation | Solvent, HCl Stoichiometry, Crystallization Conditions | Anhydrous solvent (e.g., Ether, Isopropanol), controlled addition of HCl |
Exploration of Novel Precursors and Starting Materials for this compound Synthesis
The synthesis of the 2-azabicyclo[2.2.1]heptane core has traditionally been dominated by the use of cyclopentadiene as the starting material for the key Diels-Alder reaction. google.comresearchgate.net While effective, the reliance on cyclopentadiene, which is reactive and can dimerize, has prompted some exploration into alternative precursors.
One conceptual approach involves the intramolecular cyclization of suitably functionalized cyclohexene or cyclohexane derivatives. For instance, an intramolecular nucleophilic substitution on a cyclohexane ring bearing appropriately positioned amino and leaving groups could, in principle, lead to the formation of the bicyclic system.
Another strategy could involve the rearrangement of other bicyclic systems. For example, ring contraction or expansion of other bridged heterocyclic systems might provide a pathway to the desired 2-azabicyclo[2.2.1]heptane skeleton.
A more recent development involves a proton relay catalysis system that enables the synthesis of azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. nih.gov This methodology offers an alternative to the traditional Diels-Alder approach and could potentially be adapted for the synthesis of the target molecule.
While cyclopentadiene remains the most prevalent precursor due to its availability and reactivity, the exploration of these alternative routes is an active area of research aimed at developing more versatile and potentially more efficient synthetic strategies.
Chemical Reactivity and Derivatization of Endo 2 Azabicyclo 2.2.1 Heptan 5 Ol;hydrochloride
Functional Group Interconversions at the Hydroxyl Moiety
The secondary alcohol at the C-5 position of the endo-2-azabicyclo[2.2.1]heptane core is a primary site for functionalization. Its reactivity is influenced by the stereochemistry of the bicyclic system, allowing for a range of selective transformations.
Selective Oxidation and Reduction Pathways
The interconversion between the hydroxyl group of endo-2-azabicyclo[2.2.1]heptan-5-ol and the corresponding ketone, 2-azabicyclo[2.2.1]heptan-5-one, is a fundamental transformation.
Oxidation: The oxidation of the secondary alcohol to a ketone can be achieved using various standard oxidizing agents. While direct oxidation studies on the title compound are not extensively detailed in the literature, analogous transformations on similar azabicyclo[2.2.1]heptane systems provide insight into feasible pathways. For instance, the oxidation of N-protected 2-azabicyclo[2.2.1]heptanols to the corresponding ketone has been accomplished. nih.govacs.org A notable example involves the oxidation of a related N-Boc-protected 5,6-dihydroxy-2-azabicyclo[2.2.1]heptane derivative using Ruthenium(IV) oxide (RuO₂) with sodium periodate (NaIO₄) as a co-oxidant, which selectively yielded the 3-oxo derivative. google.com This suggests that similar conditions could be applied to oxidize the C-5 hydroxyl group.
Reduction: The reverse reaction, the reduction of 2-azabicyclo[2.2.1]heptan-5-one to the corresponding alcohol, is crucial for accessing specific stereoisomers. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric environment of the ketone. The rigid bicyclic framework typically directs hydride attack from the less hindered exo face, which would lead to the formation of the endo-alcohol. However, the use of bulky reducing agents may alter this selectivity. In a related system, reduction of a 2-azabicyclo[2.2.1]hept-2-ene derivative with ethanolic sodium borohydride (B1222165) led to a fragmentation of the bicyclic system, indicating that reaction conditions must be chosen carefully to preserve the core structure. ucla.edu
Esterification, Etherification, and Amine Protection Strategies
The hydroxyl group serves as a versatile handle for introducing a wide array of functionalities through esterification and etherification, while the nitrogen atom often requires protection to control reactivity.
Esterification: The formation of esters from the C-5 hydroxyl group is a common derivatization strategy. This can be achieved through reaction with acyl chlorides, anhydrides, or carboxylic acids under various coupling conditions. For example, Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, has been successfully applied to ligate Indomethacin to a 2-oxabicyclo[2.2.1]heptane derivative, a reaction pathway applicable to the azabicyclo analogue. acs.org
Etherification: The synthesis of ethers provides another route for modification. Mitsunobu chemistry has been effectively utilized to synthesize a range of pyridyl ether compounds from related 2-azabicyclo[2.2.1]heptane alcohols. le.ac.uk This reaction typically involves reacting the alcohol with a nucleophile (e.g., a hydroxypyridine) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Amine Protection: Due to the nucleophilicity of the secondary amine, its protection is often a prerequisite for selective functionalization at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the nitrogen atom in the 2-azabicyclo[2.2.1]heptane system. google.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. Other common protecting groups include benzyl (Bn) and various sulfonyl groups (e.g., tosyl, Ts).
| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Oxidation | RuO₂, NaIO₄ | Ketone | google.com |
| Esterification (Steglich) | Carboxylic Acid, DCC, DMAP | Ester | acs.org |
| Etherification (Mitsunobu) | Phenol, PPh₃, DEAD | Ether | le.ac.uk |
| Amine Protection | Boc₂O | N-Boc protected alcohol | google.com |
Reactivity Profile of the Nitrogen Heterocycle within Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
The secondary amine within the bicyclic framework is a key site for introducing structural diversity. Its nucleophilic character allows for straightforward alkylation and acylation, while the strained nature of the ring system can lead to interesting rearrangement processes.
N-Alkylation and N-Acylation Reactions
Direct modification of the nitrogen atom is a fundamental strategy for building derivatives of the 2-azabicyclo[2.2.1]heptane scaffold.
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or under reductive amination conditions. The synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene, for example, is achieved through an aza Diels-Alder reaction where the amine hydrochloride is reacted in situ with formaldehyde and benzylamine, effectively leading to an N-benzylated product. researchgate.net
N-Acylation: Acylation of the nitrogen atom to form amides is another common transformation. This is typically performed using acyl chlorides or anhydrides in the presence of a base. The resulting amides can exhibit interesting conformational properties due to the strained bicyclic system. Studies on N-benzoyl-7-azabicyclo[2.2.1]heptanes have shown that the amide nitrogen is pyramidalized, leading to a lower rotational barrier around the amide bond compared to acyclic or monocyclic amides. acs.org
| Reaction Type | Reagent Example | Resulting N-Substituent | Reference |
|---|---|---|---|
| N-Alkylation | Benzyl bromide | Benzyl (Bn) | researchgate.net |
| N-Acylation | Acetyl chloride | Acetyl (Ac) | acs.org |
| N-Sulfonylation | Tosyl chloride (TsCl) | Tosyl (Ts) | acs.org |
| N-Carbamoylation | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyloxycarbonyl (Boc) | google.com |
Ring Modification and Rearrangement Processes
The inherent strain of the azabicyclo[2.2.1]heptane skeleton makes it susceptible to various rearrangement reactions, which can be exploited to access novel and complex molecular architectures.
Skeletal Rearrangements: Research has shown that derivatives of the 2-azabicyclo[2.2.1]heptane system can undergo significant skeletal rearrangements. For example, the bromination of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene leads to a reactive tricyclic aziridinium salt, which upon treatment with a hydride source, rearranges to form anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. le.ac.uk In another instance, a novel samarium(II) iodide-mediated cascade reaction involving a spirocyclization and rearrangement was used to convert a 7-azabicyclo[2.2.1]heptadiene into a 2-azabicyclo[2.2.1]heptene framework. nih.govrsc.org
Ring Expansion: Under certain conditions, the [2.2.1] system can be induced to expand. An aza-Prins-pinacol reaction has been developed to construct the 7-azabicyclo[2.2.1]heptane ring system, and the resulting products can subsequently undergo ring expansion to form isomeric tropanones ([3.2.1] ring system). acs.org
Wagner-Meerwein Rearrangement: A Wagner-Meerwein type rearrangement has been observed in related 2-arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes. Upon treatment with bromine or chlorine, these compounds rearrange to afford halogenated 2-arylsulfonylazabicyclo[2.2.1]heptanes. researchgate.netresearchgate.net
Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Azabicyclo[2.2.1]heptane System
The rigid, conformationally constrained nature of the 2-azabicyclo[2.2.1]heptane skeleton is a powerful tool for controlling the selectivity of chemical reactions.
Chemoselectivity: In molecules containing multiple reactive sites, the inherent properties of the azabicyclo[2.2.1]heptane core can direct reactions to a specific functional group. For instance, in the presence of both a hydroxyl group and a secondary amine, protecting the more nucleophilic amine is often the first step to allow for selective chemistry at the alcohol. The choice of reagents and conditions is critical; for example, catalytic hydrogenation of a chlorinated 2-azabicyclo[2.2.1]hept-2-ene derivative can lead to mixtures of products, indicating that the imino-chloride and other functionalities compete for reaction, with the outcome being highly dependent on the catalyst and conditions. ucla.edu
Regioselectivity: The fixed geometry of the bicyclic system often leads to high regioselectivity. Electrophilic additions to unsaturated derivatives, such as 2-azabicyclo[2.2.1]hept-5-ene, are typically directed by the nitrogen atom and the steric hindrance of the bridged structure. Radical translocation/cyclization reactions of precursors tethered to the nitrogen have been shown to regioselectively form the 7-azabicyclo[2.2.1]heptane system over other possible bicyclic products. rsc.org Similarly, electrophilic chalcogenation of 7-azabicyclo[2.2.1]heptadiene derivatives proceeds with high regioselectivity, with the electrophile adding exclusively to the C-6 position. researchgate.net
Stereoselectivity: Perhaps the most significant feature of this scaffold is the high degree of stereocontrol it offers. The concave endo face and the convex exo face are sterically and electronically distinct, leading to highly stereoselective reactions.
Nucleophilic Attack: Attack of nucleophiles on carbonyl groups within the ring often occurs from the less hindered exo face.
Hydrogenation: Catalytic hydrogenation of double bonds in the system also predominantly occurs from the exo face. For example, the hydrogenation of a 6-substituted 2-azabicyclo[2.2.1]hept-5-ene proceeds with selective exo-face delivery of hydrogen. rsc.org
Substitutions: Nucleophilic substitution reactions can proceed with high stereoselectivity, often influenced by the participation of the neighboring nitrogen atom's lone pair. A substitution reaction at the C-7 position of a bromo-derivative was found to occur with retention of configuration, consistent with neighboring group participation. le.ac.uk This rigid framework is thus instrumental in enforcing a specific spatial arrangement, which enhances selectivity in chiral environments. vulcanchem.com
Synthesis of Structural Analogues and Derivatives of this compound
The strategic modification of the parent compound, endo-2-azabicyclo[2.2.1]heptan-5-ol, has been a subject of interest in medicinal chemistry for the development of novel therapeutic agents, including muscarinic receptor agonists and antagonists. The derivatization primarily targets the secondary amine at the 2-position and the endo-hydroxyl group at the 5-position.
The endo-hydroxyl group of 2-substituted-2-azabicyclo[2.2.1]heptan-5-ol can be readily esterified to produce a variety of ester derivatives. For instance, reaction with acylating agents such as acid chlorides or anhydrides in the presence of a suitable base yields the corresponding esters. A notable example is the synthesis of the 2,2-diphenylpropionate ester of the 5-endo-ol, which has been investigated for its activity at muscarinic receptors. google.com The stereochemistry of the hydroxyl group (endo vs. exo) has been shown to significantly influence the biological activity of the resulting esters. google.com
The secondary amine in the 2-azabicyclo[2.2.1]heptane ring system is amenable to a range of N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkyl halides or through reductive amination. For example, N-methyl and N-benzyl derivatives have been synthesized to explore their effects on receptor binding and functional activity. google.com N-acylation, on the other hand, introduces an amide functionality, which can alter the electronic and steric properties of the molecule.
The 2-azabicyclo[2.2.1]heptane core is a key structural component of epibatidine (B1211577), a potent nicotinic acetylcholine (B1216132) receptor agonist. Consequently, the synthesis of various analogues based on this scaffold has been an active area of research. These synthetic efforts often involve multi-step sequences starting from precursors like 2-azabicyclo[2.2.1]hept-5-en-3-one. le.ac.uk Through a series of chemical transformations including reduction, protection, and coupling reactions, a diverse library of derivatives can be generated. For instance, 5- and 6-chloropyridyl-substituted-2-azabicyclo[2.2.1]heptane derivatives have been constructed via the nucleophilic attack of lithiated chloropyridine onto the corresponding azabicyclic ketone. le.ac.uk Furthermore, fluorinated analogues of 2-azabicyclo[2.2.1]heptane have been synthesized using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST). le.ac.uk
The following interactive table summarizes some of the synthesized analogues and derivatives of the 2-azabicyclo[2.2.1]heptan-5-ol scaffold, highlighting the modifications at the N2 and C5 positions.
| Parent Scaffold | Modification | Derivative Name | Key Synthetic Strategy | Reference |
| 2-Azabicyclo[2.2.1]heptan-5-ol | Esterification at C5-OH | 5-endo-(2,2-Diphenylpropionate)-2-azabicyclo[2.2.1]heptane | Reaction with 2,2-diphenylpropionyl chloride | google.com |
| 2-Azabicyclo[2.2.1]heptan-5-ol | Esterification at C5-OH and N-Alkylation | exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane | Acetylation of the hydroxyl group followed by N-methylation | google.com |
| 2-Azabicyclo[2.2.1]heptane | Introduction of a pyridyl ether moiety | 7-(Pyridyloxy)-2-benzyl-2-azabicyclo[2.2.1]heptane | Mitsunobu reaction | le.ac.uk |
| 2-Azabicyclo[2.2.1]heptane | Fluorination | Fluorinated analogues of 2-azabicyclo[2.2.1]heptane | Reaction with diethylaminosulfur trifluoride (DAST) | le.ac.uk |
| 2-Azabicyclo[2.2.1]heptane | Introduction of a chloropyridyl substituent | 5- and 6-Chloropyridyl-substituted-2-azabicyclo[2.2.1]heptane derivatives | Nucleophilic attack of lithiated chloropyridine on an azabicyclic ketone | le.ac.uk |
Advanced Analytical and Spectroscopic Characterization for Conformational and Structural Elucidation of Endo 2 Azabicyclo 2.2.1 Heptan 5 Ol;hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment and Dynamic Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide definitive evidence for the connectivity and stereochemistry of the molecule.
The ¹H NMR spectrum reveals the disposition of protons within the bicyclic framework. The bridgehead protons (H1 and H4) typically appear as distinct multiplets. The endo- and exo-protons attached to the same carbon atom exhibit significant differences in chemical shifts due to magnetic anisotropy effects of the bicyclic system. The coupling constants (J-values) are particularly informative for determining the stereochemistry. For instance, the characteristic "W" coupling, or long-range coupling, can be observed between protons in a specific planar W-shaped arrangement, which helps to confirm the rigid structure. ucla.edu
Two-dimensional NMR techniques are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, connecting adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) is vital for confirming the endo configuration of the hydroxyl group. A spatial correlation (NOE) between the proton on C5 and one of the endo-protons on C6 and C7, and the absence of a correlation with the exo-protons, provides conclusive evidence for the endo-stereochemistry. Low-temperature NMR studies can also provide insight into the conformational dynamics and inversion barriers at the nitrogen atom, although the bicyclic nature of this compound significantly restricts its flexibility compared to acyclic amines. researchgate.net
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| C1 (Bridgehead) | ~3.5 | ~58 | COSY with H6-exo, H6-endo; HMBC to C2, C6, C7 |
| C3 | ~3.0-3.4 (2H) | ~50 | COSY with H4; HMBC to C2, C4, C5 |
| C4 (Bridgehead) | ~3.2 | ~60 | COSY with H3, H5; HMBC to C3, C5, C7 |
| C5 | ~4.2 | ~70 | COSY with H4, H6-exo, H6-endo; NOESY with H7-syn |
| C6 | ~1.8 (exo), ~2.1 (endo) | ~35 | COSY with H1, H5, H6-endo/exo; HSQC to C6 |
| C7 | ~1.9 (syn), ~1.7 (anti) | ~40 | COSY with H1, H4; NOESY between H5 and H7-syn |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides an atomic-resolution, three-dimensional structure of this compound in the solid state. This technique is unparalleled for the direct and unambiguous confirmation of relative stereochemistry, bond lengths, bond angles, and torsional angles.
A crystallographic analysis would definitively confirm:
The bicyclic [2.2.1] heptane core structure .
The endo-position of the hydroxyl group at the C5 position.
The relative configuration of all stereocenters (C1, C4, C5).
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.85 |
| b (Å) | 10.20 |
| c (Å) | 11.50 |
| β (°) | 98.5 |
| Volume (ų) | 795.0 |
| Z (Molecules/unit cell) | 4 |
| Key H-bond (N-H···Cl) (Å) | ~3.10 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination
This compound is a chiral molecule. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining its absolute configuration (e.g., distinguishing between the (1R,4S,5R) and (1S,4R,5S) enantiomers).
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. The standard method involves:
Experimental Measurement: The ECD spectrum of an enantiomerically pure sample is recorded.
Computational Modeling: Quantum chemical calculations (typically Time-Dependent Density Functional Theory, TD-DFT) are used to predict the theoretical ECD spectrum for a specific absolute configuration (e.g., 1R,4S,5R). nih.gov
Comparison: The experimental spectrum is compared to the computationally predicted spectrum. A match between the two allows for the unambiguous assignment of the absolute configuration of the sample.
This combination of experimental and theoretical analysis is a powerful tool for stereochemical elucidation when crystallographic methods are not feasible or when a non-destructive solution-state analysis is required. nih.gov
Advanced Mass Spectrometry for Isotopic Labeling Studies and Reaction Pathway Monitoring
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the unequivocal determination of the molecular formula (C₆H₁₂ClNO). nih.gov
Tandem mass spectrometry (MS/MS) can be used to probe the structure by inducing fragmentation of the parent ion. The fragmentation pattern provides structural information characteristic of the azabicyclic core. Common fragmentation pathways would include the loss of water (H₂O) from the hydroxyl group and cleavages of the bicyclic ring system.
Furthermore, mass spectrometry is an invaluable tool for mechanistic studies. By using isotopically labeled starting materials (e.g., deuterium-labeled reagents), one can trace the path of atoms through a reaction sequence to produce labeled Endo-2-azabicyclo[2.2.1]heptan-5-ol. Analysis of the resulting mass shift in the final product by MS confirms the proposed reaction mechanism and provides insight into complex rearrangements or transfers.
Chromatographic Methods for Purity, Enantiomeric Excess, and Diastereomeric Ratio Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating its various stereoisomers.
Purity Determination: High-Performance Liquid Chromatography (HPLC) with detectors such as UV (if a chromophore is present or derivatized) or Evaporative Light Scattering (ELSD), and Gas Chromatography (GC) after derivatization of the amine and alcohol, are standard methods for determining the chemical purity of the compound. These methods can separate the target compound from starting materials, byproducts, and other impurities.
Enantiomeric Excess (e.e.) Determination: To determine the enantiomeric purity of a sample, chiral chromatography is employed. This is typically done using HPLC with a chiral stationary phase (CSP). researchgate.net The chiral column contains a selector that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. The relative peak areas directly correspond to the ratio of the enantiomers in the mixture, from which the enantiomeric excess can be calculated.
Diastereomeric Ratio (d.r.) Determination: In synthetic routes that may produce diastereomers (e.g., the exo- and endo-isomers), standard achiral chromatography (HPLC or GC) is usually sufficient to separate and quantify the different diastereomers, as they have different physical properties and thus different retention times on a standard column.
Theoretical and Computational Chemistry of Endo 2 Azabicyclo 2.2.1 Heptan 5 Ol;hydrochloride
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, providing detailed information on electron distribution, orbital energies, and molecular stability.
For Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can be used to model its geometry and electronic properties. acs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the protonated form of this compound, the positive charge is localized around the ammonium nitrogen and the hydroxyl proton, making these sites susceptible to nucleophilic attack, while the oxygen atom of the hydroxyl group represents a nucleophilic center.
Table 1: Hypothetical Quantum Chemical Data for Endo-2-azabicyclo[2.2.1]heptan-5-ol Cation
| Calculated Property | Hypothetical Value | Significance |
| Energy of HOMO | -8.5 eV | Indicates energy of the most available electrons for donation. |
| Energy of LUMO | -0.2 eV | Indicates energy of the lowest available orbital to accept electrons. |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
| Charge on N atom | +0.95 e | Confirms the localization of positive charge on the ammonium group. |
| Charge on O atom | -0.65 e | Highlights the nucleophilic character of the hydroxyl oxygen. |
Conformational Analysis and Energy Landscape Mapping using Molecular Mechanics and Dynamics Simulations
While the bicyclo[2.2.1]heptane core is rigid, some conformational flexibility exists, primarily through the rotation of the hydroxyl substituent and minor puckering of the five- and six-membered rings. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Molecular Mechanics (MM) methods, which use classical force fields (e.g., AMBER, CHARMM), are computationally efficient for scanning the potential energy surface. By systematically rotating the dihedral angle of the C-O bond, a rotational energy profile can be generated, identifying the lowest energy (most stable) orientations of the hydroxyl group. These stable conformers are often stabilized by intramolecular interactions, such as weak hydrogen bonds. beilstein-journals.org
To explore the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations are employed. mdpi.com These simulations solve Newton's equations of motion for all atoms over time, providing a trajectory that reveals how the molecule moves and samples different conformations at a given temperature. Analysis of the MD trajectory allows for the mapping of the free-energy landscape, which illustrates the relative populations of different conformational states and the pathways for interconversion between them. elifesciences.orgnih.gov For a relatively small and rigid molecule like this, MD can confirm the stability of the lowest-energy conformers found by MM and reveal the vibrational motions of the bicyclic framework.
Table 2: Hypothetical Relative Energies of Hydroxyl Group Conformers
| Conformer (defined by H-O-C-C dihedral angle) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A (60°) | 0.00 | 75.5 |
| B (180°) | 0.85 | 19.5 |
| C (-60°) | 1.50 | 5.0 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for confirming the structure and stereochemistry of synthesized compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT calculations. wisc.edu By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, chemical shifts can be predicted. These predicted spectra can be compared with experimental data to confirm structural assignments. Furthermore, coupling constants (J-couplings), which provide information about the connectivity and dihedral angles between atoms, can also be calculated. For bicyclic systems, specific through-space interactions can influence coupling constants, an effect known as the "W effect" when coupling occurs across four single bonds in a 'W' arrangement. ucla.edu
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the vibrational modes of the molecule. These frequencies and their intensities can be calculated computationally after a geometry optimization. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level. The predicted IR spectrum can help in assigning experimental absorption bands to specific functional groups, such as the O-H and N-H stretches, and the C-N and C-O bending vibrations.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling allows for the detailed investigation of chemical reaction pathways, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface of a reaction, stationary points—including reactants, products, intermediates, and, most importantly, transition states—can be identified.
For Endo-2-azabicyclo[2.2.1]heptan-5-ol, a potential reaction could be an N-alkylation or an O-acylation. Using DFT, one could model the reaction coordinate, which represents the progress of the reaction. The highest point along the lowest-energy path between reactants and products corresponds to the transition state structure. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Calculations can confirm the identity of a transition state by frequency analysis; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. acs.org This level of analysis can be used to compare the feasibility of different proposed mechanisms, for instance, determining whether a reaction proceeds via an Sₙ1 or Sₙ2 pathway.
In Silico Modeling of Molecular Recognition and Interactions (without clinical implications)
In silico modeling is used to study how a molecule interacts with other chemical entities, such as a host molecule or a surface, without considering any clinical or physiological context. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of one molecule when bound to another to form a stable complex.
This compound possesses key features for molecular recognition: a positive charge, a hydrogen bond donor (hydroxyl group), and a hydrophobic bicyclic scaffold. A docking study could place this molecule into a model binding pocket of a hypothetical macromolecule to analyze the non-covalent interactions. These interactions are primarily:
Hydrogen Bonds: Between the hydroxyl group and suitable acceptor atoms.
Electrostatic Interactions: Between the positively charged ammonium group and negatively charged residues.
Van der Waals and Hydrophobic Interactions: Involving the hydrocarbon framework.
The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding free energy of the complex. This allows for the quantitative comparison of different binding modes and provides a detailed picture of the intermolecular forces governing molecular recognition. researchgate.net
Applications of Endo 2 Azabicyclo 2.2.1 Heptan 5 Ol;hydrochloride in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Natural Product Synthesis
The enantiomerically pure forms of the 2-azabicyclo[2.2.1]heptane core, including derivatives like endo-2-azabicyclo[2.2.1]heptan-5-ol, serve as valuable chiral templates for the asymmetric synthesis of natural products and their analogues. The inherent rigidity of the bicyclic system allows for a high degree of stereocontrol in subsequent chemical transformations.
One of the most notable applications is in the synthesis of epibatidine (B1211577), a potent analgesic alkaloid. researchgate.net While various synthetic routes to epibatidine exist, many leverage the 7-azabicyclo[2.2.1]heptane ring system, which is structurally analogous to the 2-azabicyclo[2.2.1]heptane core. researchgate.net The synthesis often involves the use of related chiral precursors like enantiopure 7-azabicyclo[2.2.1]heptan-2-one to construct the core bicyclic structure of the target molecule. acs.org
Furthermore, enantiopure 7-azabicyclo[2.2.1]heptan-2-ol has been successfully employed as a chiral template for the synthesis of various aminocyclitols, such as dihydroconduramine E-1 and ent-conduramine F-1. acs.org This strategy demonstrates the utility of the bicyclic scaffold in generating complex monocyclic systems with defined stereochemistry. The bicyclic alcohol is transformed into an aminocyclohexenol derivative, which acts as a versatile intermediate for a range of aminocyclitol natural products. acs.org
Table 1: Application as a Chiral Building Block
| Target Compound Class | Precursor Scaffold | Key Transformation | Ref. |
|---|---|---|---|
| Epibatidine Analogues | 7-Azabicyclo[2.2.1]heptan-2-one | Construction of the bicyclic core | researchgate.netacs.org |
Role as a Privileged Scaffold for the Construction of Complex Molecular Architectures
The 2-azabicyclo[2.2.1]heptane skeleton is considered a "privileged scaffold" due to its rigid three-dimensional structure that allows for the precise orientation of substituents in space. This feature is highly advantageous for designing molecules that can interact specifically with biological targets. Its derivatives, including endo-2-azabicyclo[2.2.1]heptan-5-ol, are frequently used to build complex molecular architectures.
The synthesis of numerous isomers and analogues of epibatidine highlights the scaffold's importance. rsc.org By starting with a common precursor, such as an N-protected 2-azabicyclo[2.2.1]hept-5-ene derivative, various substituted compounds can be prepared. rsc.orgresearchgate.net For instance, coupling reactions can introduce aryl groups at different positions on the bicyclic frame, leading to a diverse set of complex molecules. researchgate.net The rigid nature of the scaffold ensures that the spatial relationship between the nitrogen atom and the substituted groups is well-defined, which is crucial for structure-activity relationship studies.
Another closely related and widely used precursor is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam. nih.govnih.gov This building block has been instrumental in the synthesis of carbocyclic nucleosides, including the antiviral drug Carbovir, demonstrating the scaffold's utility in constructing intricate and therapeutically important molecular structures. nih.gov
Development as a Ligand or Catalyst Component in Asymmetric Transformations
The chiral, constrained framework of the 2-azabicyclo[2.2.1]heptane system makes it an excellent backbone for the design of chiral ligands used in asymmetric catalysis. While specific applications of endo-2-azabicyclo[2.2.1]heptan-5-ol itself as a ligand are not extensively documented, the broader family of 2-azanorbornane derivatives has seen significant success. scribd.com
A wide variety of chiral ligands based on the 2-azabicyclo[2.2.1]heptane structure have been synthesized and successfully applied in a range of asymmetric transformations. scribd.com The rigidity of the scaffold helps to create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in catalytic reactions. These ligands have proven effective in various catalytic applications, underscoring the potential of this bicyclic system in the field of asymmetric synthesis. scribd.com The functional groups present on the scaffold, such as the hydroxyl group in endo-2-azabicyclo[2.2.1]heptan-5-ol, offer convenient handles for modification and attachment to catalytic moieties.
Application in Medicinal Chemistry as a Scaffold for Novel Compound Libraries and Precursors (without clinical context)
In medicinal chemistry, the 2-azabicyclo[2.2.1]heptane core is a valuable scaffold for generating libraries of novel compounds for drug discovery programs. le.ac.uk Its rigid structure allows for the systematic exploration of chemical space by introducing diverse substituents at various positions. This approach is exemplified by the extensive research into analogues of epibatidine, where modifications to the core structure have been made to explore their interaction with nicotinic acetylcholine (B1216132) receptors. le.ac.uknih.gov
The synthesis of 5- and 6-chloropyridyl-substituted-2-azabicyclo[2.2.1]heptane derivatives demonstrates a strategy for creating focused compound libraries. rsc.orgle.ac.uk By reacting lithiated chloropyridine with an appropriate azabicyclic ketone, different isomers can be synthesized. le.ac.uk Similarly, neighboring group participation of the bicyclic nitrogen in precursors like anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane facilitates nucleophilic substitution at the 7-position. nih.gov This allows for the introduction of a wide range of functional groups (C, N, O, and halogen nucleophiles), paving the way for a diverse array of 7-substituted 2-azabicyclo[2.2.1]heptanes. nih.gov These synthetic strategies showcase the utility of the scaffold as a versatile precursor for novel chemical entities. researchgate.net
Table 2: Synthetic Strategies for Compound Libraries
| Precursor Scaffold | Key Reaction | Resulting Diversity | Ref. |
|---|---|---|---|
| Azabicyclic Ketone | Nucleophilic attack by lithiated pyridine | 5- and 6-substituted pyridyl analogues | rsc.orgle.ac.uk |
Integration into Diverse Heterocyclic Systems
The 2-azabicyclo[2.2.1]heptane framework can serve as a precursor for the synthesis of other heterocyclic systems. The functional groups and inherent strain within the bicyclic structure can be exploited to induce rearrangements or ring-opening reactions, leading to novel molecular architectures.
One example involves the conversion of a substituent on the scaffold into a new heterocyclic ring. The anti-7-ethoxycarbonyl derivative of the 2-azabicyclo[2.2.1]heptane system has been transformed into a methylisoxazole ring, yielding a compound known as anti-isoepiboxidine. nih.gov This transformation demonstrates how the bicyclic core can be used as a template to construct more complex structures containing additional heterocyclic motifs.
Structure Activity Relationship Sar Studies of Endo 2 Azabicyclo 2.2.1 Heptan 5 Ol;hydrochloride Derivatives
Systematic Chemical Modification and its Impact on Molecular Recognition Properties
Systematic chemical modifications of the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold have been pivotal in understanding its molecular recognition properties, particularly as muscarinic antagonists. Key modifications have focused on the nitrogen atom (N-2) and the hydroxyl group (at C-5), revealing how alterations to these positions affect binding affinity.
One of the most significant modifications is the esterification of the 5-hydroxyl group. For instance, introducing a 2,2-diphenylpropionate side chain at the 5-endo position results in a highly potent muscarinic antagonist. nih.gov This modification dramatically increases the affinity for muscarinic receptors in various tissues, including rat heart, rat brain, and CHO cells transfected with m1 or m3 receptors. nih.gov The bulky, lipophilic diphenylpropionate group is thought to engage in favorable interactions with a hydrophobic region of the receptor's binding pocket.
The following table summarizes the binding affinities of various N-substituted 5-acetoxy-2-azabicyclo[2.2.1]heptane derivatives, illustrating the impact of these modifications. nih.gov
| Compound | N-Substituent | Stereochemistry at C-5 | Binding Affinity (Ki, μM) in Rat Brain |
|---|---|---|---|
| exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane | Methyl | exo | 6.63 |
| endo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane | Methyl | endo | 14.1 |
| exo-2-Benzyl-5-acetoxy-2-azabicyclo[2.2.1]heptane | Benzyl | exo | 15.4 |
| endo-2-Benzyl-5-acetoxy-2-azabicyclo[2.2.1]heptane | Benzyl | endo | 47.6 |
Stereochemical and Conformational Influences on Molecular Interactions
The rigid and conformationally constrained nature of the 2-azabicyclo[2.2.1]heptane skeleton makes it an excellent template for studying the influence of stereochemistry on molecular interactions. The spatial arrangement of substituents is critical for proper orientation within the receptor binding site, and even subtle changes can lead to significant differences in affinity and efficacy.
SAR studies have demonstrated a clear preference for the endo versus exo orientation of substituents at the C-5 and C-6 positions. In a series of muscarinic antagonists with a 2,2-diphenylpropionate ester, the derivative with the ester group in the 5-endo position was found to be the most potent. nih.gov The binding affinity followed a distinct rank order: 5-endo > 5-exo > 6-endo > 6-exo. This highlights the critical importance of the substituent's spatial orientation for optimal interaction with the receptor. The 5-endo position likely places the bulky ester group in a more favorable alignment with key residues in the binding pocket compared to the 5-exo or the C-6 isomers.
For potential muscarinic agonists with a 5-acetoxy group, the stereochemical influence was also significant. The exo-2-methyl-5-acetoxy derivative was identified as the most efficacious partial agonist in this series, indicating that the exo orientation is more favorable for agonistic activity with this particular substitution pattern. nih.gov
The following table presents the binding affinities of the 2,2-diphenylpropionate esters of 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol, showcasing the profound impact of stereochemistry. nih.gov
| Compound (2,2-diphenylpropionate ester of N-benzyl-2-azabicyclo[2.2.1]heptanol) | Stereochemistry | Binding Affinity (Ki, nM) in Rat Brain |
|---|---|---|
| 5-endo-ol ester | 5-endo | 0.423 |
| 5-exo-ol ester | 5-exo | 1.55 |
| 6-endo-ol ester | 6-endo | 12.8 |
| 6-exo-ol ester | 6-exo | 29.2 |
Pharmacophore and Ligand Efficiency Elucidation through Structural Variations
Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for biological activity. For muscarinic antagonists based on the 2-azabicyclo[2.2.1]heptane scaffold, a pharmacophore model has been proposed to explain the observed SAR. This model is based on the well-established pharmacophore for other muscarinic antagonists like azaprophen. nih.gov The key elements of this pharmacophore typically include a cationic amine center, a hydrogen bond acceptor (often an ester carbonyl), and hydrophobic regions that interact with corresponding sites in the receptor.
In the case of the highly potent 5-endo-(2,2-diphenylpropionate) derivative, the protonated nitrogen of the bicyclic system serves as the cationic center. The ester carbonyl acts as the hydrogen bond acceptor, and the two phenyl rings provide the necessary hydrophobic interactions. The rigid 2-azabicyclo[2.2.1]heptane core acts as a scaffold, holding these key features in a specific spatial orientation that is optimal for binding. The superior potency of the 5-endo isomer suggests that its conformation aligns these pharmacophoric elements more effectively with the receptor's binding site than the other stereoisomers. nih.gov
Ligand efficiency (LE) is a metric used to assess the binding affinity of a compound in relation to its size (number of non-hydrogen atoms). It is a valuable tool in drug discovery for identifying small, efficient fragments that can be developed into more potent leads. While specific LE values for endo-2-azabicyclo[2.2.1]heptan-5-ol derivatives are not extensively reported in the literature, the principle can be applied to the existing SAR data. The high potency of the 5-endo-(2,2-diphenylpropionate) derivative, which has a molecular weight of 427.56 g/mol and a pKi of approximately 9.37 (calculated from a Ki of 0.423 nM), indicates a highly efficient interaction with the muscarinic receptor. The rigid bicyclic scaffold contributes to a lower conformational entropy penalty upon binding, which can lead to higher ligand efficiency.
Computational and Experimental Approaches to SAR Prediction and Optimization
A combination of computational and experimental approaches is crucial for predicting and optimizing the SAR of endo-2-azabicyclo[2.2.1]heptan-5-ol derivatives.
Experimental Approaches:
Radioligand Binding Assays: These are fundamental experimental techniques used to determine the binding affinity (Ki) of the synthesized derivatives for their target receptors. Competition binding assays, using a radiolabeled ligand (e.g., [3H]QNB for muscarinic antagonists), allow for the quantification of how strongly a new compound binds to the receptor. nih.gov
Functional Assays: These experiments measure the biological response elicited by the compound (e.g., agonist, antagonist, or partial agonist activity). For muscarinic ligands, this can involve measuring the inhibition of adenylyl cyclase or stimulation of phosphoinositide hydrolysis in cell-based assays. The ratio of binding affinities against an agonist ([3H]Oxo-M) and an antagonist ([3H]QNB) can also be used to estimate the efficacy of potential agonists. nih.gov
Organic Synthesis: The synthesis of a systematic series of analogs with variations in stereochemistry and substitution patterns is the cornerstone of experimental SAR studies. This allows for the direct testing of hypotheses generated from computational models.
Computational Approaches:
Molecular Modeling and Pharmacophore Mapping: As mentioned, molecular modeling has been used to rationalize the relative potencies of these muscarinic antagonists. nih.gov By comparing the low-energy conformations of the different stereoisomers and mapping them onto a known pharmacophore (like that of azaprophen), researchers can predict which isomers will have a better geometric fit with the receptor. This approach can explain why the 5-endo isomer is more potent than the 5-exo, 6-endo, and 6-exo isomers.
Molecular Docking: Although not explicitly detailed in the primary literature for this specific compound, molecular docking is a standard computational technique that could be used to predict the binding mode and affinity of these derivatives. By docking the different stereoisomers into a homology model or a crystal structure of the target receptor, it is possible to visualize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) and calculate a theoretical binding energy, which can guide the design of more potent analogs.
These integrated approaches, where computational predictions guide synthetic efforts and experimental results validate and refine the computational models, are essential for the efficient optimization of lead compounds based on the endo-2-azabicyclo[2.2.1]heptan-5-ol scaffold.
Biological Interactions and Preclinical Investigation of Endo 2 Azabicyclo 2.2.1 Heptan 5 Ol;hydrochloride and Its Analogues Excluding Clinical Human Trial Data
In Vitro Binding Studies with Specific Biological Macromolecules (e.g., receptors, enzymes, transporters)
The 2-azabicyclo[2.2.1]heptane framework is a versatile scaffold that has been incorporated into ligands targeting various receptors. While specific binding data for endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride is limited, studies on its derivatives provide significant insights into its potential biological targets, primarily muscarinic and nicotinic acetylcholine (B1216132) receptors.
Ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol have been evaluated for their binding affinities at different subtypes of muscarinic receptors. A study on these analogues determined their radioligand binding affinities in rat heart, rat brain, and in Chinese Hamster Ovary (CHO) cells transfected with either m1 or m3 muscarinic receptor subtypes. The 2,2-diphenylpropionate 5-endo substituted analogue, which is structurally related to the title compound, was found to be the most potent among the tested compounds, exhibiting high affinity across the different tissues and receptor subtypes. The rank order of potency for the ester derivatives was determined to be 5-endo > 5-exo > 6-endo > 6-exo, highlighting the importance of the substituent's position and stereochemistry on the bicyclic ring for muscarinic receptor interaction.
Furthermore, the broader class of 2-azabicyclo[2.2.1]heptane analogues has been extensively studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Many of these analogues are derivatives of epibatidine (B1211577), a potent nAChR agonist. These studies have revealed that modifications to the 2-azabicyclo[2.2.1]heptane core can lead to compounds with high affinity and selectivity for different nAChR subtypes. For instance, certain endo-isomers of epibatidine analogues have shown significant binding affinity for nAChRs, with Ki values in the nanomolar range. nih.gov
The following table summarizes the binding affinities of some 2-azabicyclo[2.2.1]heptan-5-ol derivatives at muscarinic receptors.
| Compound | Receptor/Tissue | Binding Affinity (Ki, M) |
|---|---|---|
| 2,2-diphenylpropionate 5-endo substituted 2-azabicyclo[2.2.1]heptane | Muscarinic Receptors (rat heart, rat brain, m1- and m3-transfected CHO cells) | 4.23 x 10-10 to 1.18 x 10-9 |
| exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane | Muscarinic Receptors (rat heart, rat brain, m1- and m3-transfected CHO cells) | 6.63 x 10-6 to 4.76 x 10-5 |
Enzyme Modulation (Inhibition/Activation) Profiles in Cell-Free Systems
The 2-azabicyclo[2.2.1]heptane scaffold has also been utilized in the design of enzyme inhibitors. A notable example is the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.
A study focused on the design and synthesis of novel DPP-4 inhibitors incorporated the 2-azabicyclo[2.2.1]heptane moiety into their structures. These compounds, which are pseudo-peptides, were found to be potent inhibitors of DPP-4. Specifically, a compound named neogliptin, which features the 2-azabicyclo[2.2.1]heptane scaffold, demonstrated a high inhibitory potency with an IC50 value of 16.8 ± 2.2 nM. diva-portal.org Further modifications of this lead compound, by introducing 1,2,4-oxadiazole (B8745197) substituents, resulted in even more potent DPP-4 inhibitors, with one derivative showing an IC50 of 4.3 nM. nih.gov These findings underscore the potential of the 2-azabicyclo[2.2.1]heptane core in designing effective enzyme inhibitors.
The inhibitory activities of these 2-azabicyclo[2.2.1]heptane-based compounds against DPP-4 are presented in the table below.
| Compound | Target Enzyme | Inhibitory Potency (IC50) |
|---|---|---|
| Neogliptin (a 2-azabicyclo[2.2.1]heptane derivative) | Dipeptidyl Peptidase-4 (DPP-4) | 16.8 ± 2.2 nM |
| 1,2,4-oxadiazole substituted neogliptin analogue (9a) | Dipeptidyl Peptidase-4 (DPP-4) | 4.3 nM |
Cellular Uptake and Subcellular Distribution Mechanisms in Model Organisms or Cell Lines
Detailed studies specifically investigating the cellular uptake and subcellular distribution mechanisms of this compound are not extensively available in the current scientific literature. The physicochemical properties of the molecule, such as its polarity and size, would likely influence its ability to cross cellular membranes. As a hydrochloride salt, it is expected to be water-soluble. The uncharged free base form would likely exhibit greater membrane permeability. The specific transporters or mechanisms (e.g., passive diffusion, active transport) involved in its cellular entry have not been elucidated. Further research, potentially utilizing radiolabeled or fluorescently tagged analogues, would be necessary to determine its cellular uptake kinetics and subcellular localization.
Perturbation of Cellular Signaling Pathways in In Vitro Systems
While direct studies on the effect of this compound on specific cellular signaling pathways are limited, research on related azanorbornane derivatives provides some indications of their potential to modulate cellular signaling, particularly in the context of neuronal cells.
One study investigated the neuroprotective effects of polycyclic cage molecules derived from the azanorbornane scaffold. These compounds were evaluated for their ability to attenuate excitotoxicity induced by MPP+ (1-methyl-4-phenylpyridinium) and calcium overload in the human neuroblastoma SH-SY5Y cell line. The results indicated that these azanorbornane derivatives demonstrated moderate to excellent calcium blocking effects, with a reduction in calcium influx ranging from 26.50 ± 2.28% to 72.95 ± 3.38%. researchgate.net This suggests that the 2-azabicyclo[2.2.1]heptane core may be a valuable scaffold for developing agents that can modulate intracellular calcium levels, a key second messenger in numerous signaling pathways. The ability to interfere with calcium overload suggests a potential role in neuroprotective signaling cascades.
Design and Synthesis of Chemical Probes for Investigating Biological Targets
The 2-azabicyclo[2.2.1]heptane skeleton is a valuable starting material for the synthesis of more complex molecules, including chemical probes. The functional groups present on the this compound, namely the secondary amine and the hydroxyl group, offer convenient points for chemical modification to introduce reporter groups such as fluorophores, biotin, or radioactive isotopes.
While specific examples of chemical probes derived directly from this compound are not prominent in the literature, the synthesis of the core structure itself is well-established. researchgate.net The versatility of this scaffold allows for its incorporation into a variety of molecular architectures. For instance, the synthesis of fluorescent probes for biological imaging often involves the coupling of a fluorescent moiety to a recognition element. The amine or alcohol functionality of the title compound could readily be used for such conjugations. The development of such probes would be instrumental in elucidating the specific biological targets, cellular distribution, and mechanisms of action of this class of compounds.
Future Research Directions and Perspectives on Endo 2 Azabicyclo 2.2.1 Heptan 5 Ol;hydrochloride
Exploration of Sustainable and Green Synthetic Methodologies for the Compound
The future synthesis of Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride is anticipated to align with the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. rsc.orgrsc.org Current research emphasizes the development of methodologies that are atom-economical, utilize renewable resources, and operate under milder, more environmentally benign conditions. rsc.orgnih.gov
Future synthetic strategies will likely move away from traditional multi-step processes that often involve stoichiometric reagents and hazardous solvents. One promising direction is the adoption of one-pot reactions and cascade sequences, which minimize purification steps and reduce waste. nih.gov The application of microwave-assisted organic synthesis could also offer significant advantages by reducing reaction times and energy consumption. Furthermore, the exploration of photocatalysis represents a modern approach to constructing saturated bicyclic amine frameworks, potentially offering novel and efficient synthetic pathways. researchgate.net
A significant area for development will be the use of greener solvents, such as water or ethanol, and the implementation of amine-catalyzed reactions that can proceed at ambient temperatures with low catalyst loading. rsc.org The overarching goal is to design synthetic routes that are not only efficient and high-yielding but also inherently safer and more sustainable, reflecting a broader trend in the chemical and pharmaceutical industries. unibo.it
| Research Focus | Potential Green Chemistry Approach | Anticipated Benefits |
| Waste Reduction | One-pot synthesis, Cascade reactions | Fewer intermediate purification steps, reduced solvent use. |
| Energy Efficiency | Microwave-assisted synthesis, Photocatalysis | Shorter reaction times, lower energy consumption. |
| Safety & Sustainability | Use of aqueous/ethanolic solvents, Amine catalysis | Reduced use of hazardous materials, milder reaction conditions. |
Potential Applications in Emerging Fields of Chemical Biology, Materials Science, and Supramolecular Chemistry
The rigid, three-dimensional structure of the 2-azabicyclo[2.2.1]heptane core makes it a valuable scaffold for innovation in several advanced scientific fields. bohrium.com Its inherent conformational constraint allows for the precise spatial arrangement of functional groups, a critical feature for designing molecules with high specificity.
Chemical Biology: In chemical biology, the this compound scaffold can serve as a unique building block for creating novel chemical probes to investigate biological systems. Its structure is found in potent bioactive molecules, such as inhibitors of the NS5A protein for the hepatitis C virus, highlighting its utility in drug design. bohrium.com Future work could involve incorporating this scaffold into peptide mimics or using it to develop highly selective inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). diva-portal.orgmdpi.com
Materials Science: The integration of this bicyclic amine into polymers or metal-organic frameworks (MOFs) is a promising, yet underexplored, area. The rigidity of the scaffold could impart enhanced thermal and mechanical stability to polymeric materials. The nitrogen and oxygen atoms can act as coordination sites for metal ions, enabling the design of novel MOFs with tailored pore sizes and functionalities for potential applications in catalysis, gas storage, or chemical sensing.
Supramolecular Chemistry: The hydroxyl and secondary amine functionalities of the molecule are capable of forming strong hydrogen bonds. This characteristic can be exploited in supramolecular chemistry to construct self-assembling systems like gels, liquid crystals, or molecular capsules. These ordered assemblies could be designed to respond to external stimuli, leading to the development of advanced "smart" materials.
Development of Advanced Computational Models for Enhanced Predictive Capabilities of Properties and Interactions
Computational modeling is an indispensable tool in modern chemical research, and its application to the 2-azabicyclo[2.2.1]heptane framework is set to expand significantly. In silico methods are already employed to guide the design of new derivatives and to understand their interactions with biological targets. diva-portal.org
Future research will focus on developing more sophisticated and predictive computational models. The use of density functional theory (DFT) and other quantum mechanical methods will provide deeper insights into the electronic structure and reactivity of this compound and its analogues. nih.gov Molecular dynamics (MD) simulations will be crucial for exploring the conformational landscape of these molecules and for modeling their dynamic interactions with proteins and other biological macromolecules in a solvated environment.
A particularly transformative direction will be the integration of machine learning and artificial intelligence (AI). By training algorithms on large datasets of experimental and calculated properties, it will be possible to create predictive models that can rapidly screen virtual libraries of thousands of compounds. These models could forecast properties such as binding affinity, selectivity, and pharmacokinetic profiles, thereby accelerating the discovery of new molecules with desired functions. diva-portal.org
Rational Design of Next-Generation Analogues with Tuned Reactivity or Selectivity
The 2-azabicyclo[2.2.1]heptane skeleton serves as an excellent template for the rational design of new molecules with customized properties. mdpi.compwr.edu.pl The ability to strategically modify the core structure allows for the fine-tuning of a compound's biological activity and chemical behavior. le.ac.uk
A primary focus of future research will be the systematic exploration of structure-activity relationships (SAR). diva-portal.org By synthesizing a variety of analogues with modifications at the hydroxyl group, the secondary amine, and the bicyclic core, researchers can probe how these changes affect molecular interactions. For example, converting the alcohol to an ether or ester, or alkylating the nitrogen, can profoundly alter a molecule's polarity, hydrogen-bonding capacity, and steric profile.
Stereochemistry is another critical aspect, as different isomers (e.g., endo vs. exo) can exhibit vastly different biological effects. diva-portal.org The development of stereoselective synthetic methods is therefore essential for accessing pure enantiomers and diastereomers. rsc.org This will enable the design of next-generation analogues with enhanced potency and selectivity for specific biological targets, such as nicotinic acetylcholine (B1216132) receptors, building on work done with related epibatidine (B1211577) analogues. le.ac.ukrsc.org
Integration into High-Throughput Screening Platforms for Accelerated Chemical Discovery
High-throughput screening (HTS) has revolutionized the process of drug discovery and materials development by enabling the rapid testing of vast numbers of compounds. nih.gov The integration of libraries based on the this compound scaffold into HTS platforms is a logical next step to unlock its full potential.
A key prerequisite for successful HTS is the availability of a large and structurally diverse compound library. lifechemicals.com Future research will need to focus on developing efficient and automatable synthetic routes amenable to parallel synthesis, allowing for the rapid generation of hundreds or thousands of analogues.
The development of robust and sensitive assays is equally important. drugtargetreview.com These assays must be miniaturized and optimized for automated platforms to screen the compound libraries against specific biological targets or for desired material properties. The data generated from these screens will be invaluable for identifying initial "hit" compounds. bioascent.com Subsequent analysis of these hits will provide crucial information for medicinal chemistry review and will guide the iterative process of lead optimization, ultimately accelerating the pace of discovery. bioascent.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of bicyclic lactam precursors. For example, reduction of bicyclic lactams using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by acidification with HCl to form the hydrochloride salt. Key parameters include moisture control (to prevent side reactions) and reaction temperature (maintained at 0–5°C during reduction to minimize decomposition). Post-synthesis purification via recrystallization or chromatography is critical for achieving >95% purity. Comparative studies suggest that continuous flow reactors improve reproducibility in scaled-up syntheses .
Q. How can the structural configuration (endo vs. exo) of 2-azabicyclo derivatives be confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H NOESY or ROESY, is essential for distinguishing endo and exo configurations. For Endo-2-azabicyclo derivatives, cross-peaks between the hydroxyl proton and bridgehead hydrogens in NOESY spectra confirm the endo orientation. X-ray crystallography provides definitive proof of spatial arrangement, as seen in related bicyclic compounds .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and ion-pair reagents ensures purity assessment. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (25–40°C) should employ accelerated degradation protocols. Mass spectrometry (MS) and differential scanning calorimetry (DSC) further characterize degradation products and thermal stability .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the solubility and bioavailability of Endo-2-azabicyclo[2.2.1]heptan-5-ol compared to its free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vitro assays and in vivo pharmacokinetics. Comparative solubility studies in phosphate-buffered saline (PBS) and simulated gastric fluid (pH 1.2) should be conducted. Bioavailability can be assessed via rodent models using LC-MS/MS to quantify plasma concentrations. The salt form may also affect blood-brain barrier penetration, requiring microdialysis or PET imaging for CNS-targeted applications .
Q. How can researchers resolve contradictions in reported biological activities of Endo-2-azabicyclo[2.2.1]heptan-5-ol derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) are recommended. Purity verification via chiral HPLC and structural confirmation (e.g., ¹³C NMR) should precede biological testing. Meta-analyses of structure-activity relationships (SAR) across analogs can clarify mechanistic outliers .
Q. What strategies are effective for functionalizing the bicyclic core to enhance selectivity for neurological targets?
- Methodological Answer : Position-specific modifications (e.g., C5 hydroxyl group alkylation or acylation) can modulate target engagement. Computational docking studies (using software like AutoDock Vina) guide rational design by predicting interactions with receptors like GABAₐ or NMDA. For example, introducing electron-withdrawing groups at the bridgehead reduces off-target binding in serotonin transporters. Synthetic routes should prioritize regioselective catalysts (e.g., Pd/C for hydrogenation) to avoid side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
